2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide
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Overview
Description
2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a thiophene ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and haloalkanes under reflux conditions in solvents like 1,4-dioxane.
Thiophene Derivative Preparation: Thiophene derivatives are often prepared through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Amide Bond Formation: The final step involves coupling the pyrrolidine and thiophene intermediates with a propanamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Corresponding amines from the amide group.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
Medically, this compound may have potential as a pharmacophore in drug design. Its ability to interact with various biological targets could lead to the development of new therapeutic agents, particularly in the fields of neurology and oncology.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism by which 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The pyrrolidine ring can interact with hydrophobic pockets, while the thiophene ring can participate in π-π stacking interactions, and the amide group can form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[2-(pyrrolidin-1-yl)ethyl]propanamide: Lacks the thiophene ring, which may reduce its electronic properties.
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide: Has a different amide group, potentially altering its reactivity and biological activity.
2-methyl-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]propanamide: Contains a furan ring instead of a thiophene ring, which may affect its stability and reactivity.
Uniqueness
The presence of both the pyrrolidine and thiophene rings in 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide provides a unique combination of structural features that can be exploited for various applications. The thiophene ring, in particular, imparts unique electronic properties that are not present in similar compounds.
Properties
Molecular Formula |
C14H22N2OS |
---|---|
Molecular Weight |
266.40 g/mol |
IUPAC Name |
2-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C14H22N2OS/c1-11(2)14(17)15-10-12(13-6-5-9-18-13)16-7-3-4-8-16/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,15,17) |
InChI Key |
GYPIUEYYLCKHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CS1)N2CCCC2 |
Origin of Product |
United States |
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